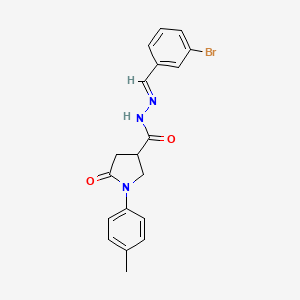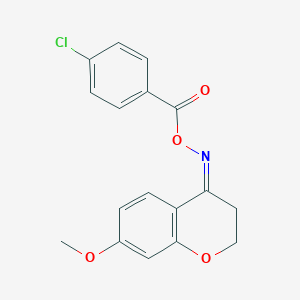
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
説明
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime, also known as NBD-Cl, is a chemical compound used in scientific research for various applications. It is a fluorescent dye that is commonly used for labeling proteins and other biomolecules. NBD-Cl has a unique chemical structure that makes it useful for a wide range of research applications.
作用機序
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime works by covalently binding to amino groups in proteins and other biomolecules. The fluorescent properties of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime allow for the visualization and detection of labeled molecules. (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime is non-toxic and does not interfere with the function of labeled molecules.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime has no known biochemical or physiological effects on labeled molecules. It is non-toxic and does not interfere with the function of labeled molecules.
実験室実験の利点と制限
The advantages of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in lab experiments are its high sensitivity and specificity for labeling biomolecules. It is also non-toxic and does not interfere with the function of labeled molecules. The limitations of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime are that it requires specialized equipment for detection and analysis, and it may not be suitable for all research applications.
将来の方向性
For the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in scientific research include the development of new labeling techniques and the optimization of existing methods. There is also potential for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in imaging and diagnostic applications. Further research is needed to fully understand the potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in these areas.
科学的研究の応用
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime has many scientific research applications due to its fluorescent properties. It is commonly used for labeling proteins, peptides, nucleic acids, and other biomolecules. It can also be used for monitoring enzyme activity and protein-protein interactions. (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime can be used in both in vitro and in vivo experiments.
特性
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-3-16-30-21-10-6-19(7-11-21)23(27)31-25-22(18-12-14-24-15-13-18)17-4-8-20(9-5-17)26(28)29/h4-15H,2-3,16H2,1H3/b25-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXPZFBZFDAGR-YYDJUVGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]morpholine](/img/structure/B3910020.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3910021.png)

![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)

![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![5-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B3910056.png)

![2-[(benzylideneamino)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3910068.png)

![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3910084.png)

